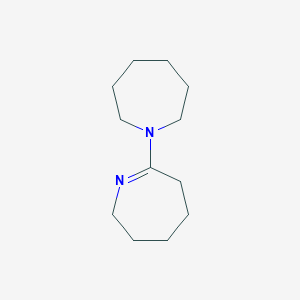

3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine

Description

3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine (CAS: 34608-41-8) is a bicyclic azepine derivative with a complex saturated heterocyclic structure. It is produced as a high-purity active pharmaceutical ingredient (API) by suppliers such as Shandong Mopai Biotechnology Co., LTD, with a purity of ≥99% and applications in pharmaceutical synthesis . The compound typically exists as a liquid or powder under standard conditions and is stored in dry, cool environments to maintain stability .

Properties

CAS No. |

34608-41-8 |

|---|---|

Molecular Formula |

C12H22N2 |

Molecular Weight |

194.32 g/mol |

IUPAC Name |

7-(azepan-1-yl)-3,4,5,6-tetrahydro-2H-azepine |

InChI |

InChI=1S/C12H22N2/c1-2-7-11-14(10-6-1)12-8-4-3-5-9-13-12/h1-11H2 |

InChI Key |

FWCBVOXJYYZVQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach involves the cyclization and dimerization of azepine derivatives under catalytic hydrogenation conditions. The key steps include:

Dimerization of Azepine Derivatives: Two azepine units are coupled to form the bicyclic structure.

Catalytic Hydrogenation: Utilization of hydrogen gas (H2) in the presence of metal catalysts such as palladium (Pd) or platinum (Pt) facilitates ring closure and saturation.

Reaction Conditions: Elevated temperatures and pressures are typically employed to optimize yields.

This method is favored due to its efficiency in forming the bicyclic azepine framework with good selectivity and purity.

Industrial-Scale Production

Industrial synthesis mirrors the laboratory-scale method but incorporates process intensification techniques:

Continuous Flow Reactors: To enhance reaction control and throughput.

Advanced Purification: Techniques such as distillation and chromatographic methods ensure high purity.

Optimization: Reaction parameters are fine-tuned for maximum yield and minimal by-products.

This scale-up approach ensures the compound is produced efficiently for research and commercial applications.

Alternative Catalytic Cyclization Approaches

Research into related azepine derivatives has demonstrated the utility of copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines, yielding azepine derivatives under mild conditions (70–90 °C) in solvents like 1,4-dioxane. Although this method specifically targets trifluoromethyl-substituted azepines, it exemplifies the potential for copper catalysis in azepine ring construction, which may be adapted for the synthesis of 3',4,4',5,5',6,6',7-octahydro-1(3H),7'-bi-2H-azepine or its analogues.

Chemical Reaction Analysis

Types of Reactions Involving 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Oxides or hydroxyl derivatives |

| Reduction | Hydrogen gas (H2) with Pd or Pt catalysts | Fully saturated derivatives |

| Substitution | Nucleophiles (amines, halides) under basic conditions | Substituted azepine derivatives |

This compound's nitrogen atoms are reactive sites for nucleophilic substitution, while the bicyclic framework is amenable to oxidation and reduction, enabling derivatization for further applications.

Detailed Research Findings and Data

Catalytic Hydrogenation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd or Pt | Metal catalyst for hydrogenation |

| Hydrogen Pressure | Elevated (e.g., 1–10 atm) | Ensures efficient saturation |

| Temperature | Elevated (e.g., 50–150 °C) | Facilitates cyclization and hydrogenation |

| Solvent | Often organic solvents (e.g., ethanol, toluene) | Solvent choice affects reaction rate |

| Reaction Time | Several hours | Dependent on scale and conditions |

Copper(I)-Catalyzed Tandem Amination/Cyclization (Related Method)

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst | Cu(MeCN)4PF6 (10 mol%) | Efficient cyclization catalyst |

| Temperature | 70 °C | Mild condition |

| Solvent | 1,4-Dioxane | Good solubility and reaction medium |

| Reaction Time | 6–16 hours | Sufficient for complete conversion |

| Yield | Up to 65% (NMR yield) | Moderate to good yields |

This method involves initial copper acetylide formation, nucleophilic amine addition, and intramolecular cyclization, demonstrating a novel approach to azepine ring synthesis.

Summary Table of Preparation Methods

| Method | Catalyst(s) | Conditions | Scale | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd, Pt | Elevated T, H2 pressure | Lab & Industrial | High purity | Standard method for bicyclic azepine |

| Cu(I)-Catalyzed Amination/Cyclization | Cu(MeCN)4PF6 | 70 °C, 1,4-dioxane | Lab scale | Moderate (up to 65%) | Tandem reaction, applicable to substituted azepines |

| Industrial Continuous Flow | Pd, Pt | Optimized T, P, continuous flow | Industrial | Optimized yield | Scale-up of hydrogenation method |

Chemical Reactions Analysis

Types of Reactions: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Nucleophiles such as amines or halides under basic conditions

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives

Reduction: Formation of fully saturated derivatives

Substitution: Formation of substituted azepine derivatives

Scientific Research Applications

Antioxidant Activity

Research indicates that 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems, potentially preventing cellular damage and reducing the risk of chronic diseases.

Cytotoxic Activity

Studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various models. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or asthma.

Chemical Synthesis

Due to its unique structure, 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it valuable in the development of new compounds.

Material Science

The compound's properties might also be explored in material science for developing polymers or coatings with enhanced durability and resistance to environmental factors. Its nitrogen content can contribute to the thermal stability of materials.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control samples, suggesting its potential as a natural antioxidant .

Cytotoxicity Against Cancer Cells

In vitro studies conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity. The mechanism was attributed to cell cycle arrest and apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general trends for bicyclic azepines can be inferred from related compounds:

Table 1: Key Properties of Selected Azepine Derivatives

Key Observations :

Structural Complexity: Unlike monocyclic azepines (e.g., 1,4-diazepane or hexahydro-1H-azepine), the target compound features a bicyclic framework with eight hydrogenated carbons. This enhances steric hindrance and likely improves thermal stability compared to simpler analogs .

Pharmaceutical Utility : The compound’s high purity (≥99%) distinguishes it from lower-purity azepines used in industrial applications (e.g., hexahydro-1H-azepine), aligning with its role as an API .

Synthesis Challenges: Bicyclic azepines generally require multi-step syntheses with precise catalytic control, whereas monocyclic analogs are often accessible via simpler hydrogenation or cyclization routes.

Recommendations for Further Research

Conduct head-to-head stability and reactivity studies against monocyclic azepines.

Explore catalytic methods to optimize the synthesis of bicyclic azepines for scalability.

Validate pharmaceutical applications through in vitro and in vivo assays.

Biological Activity

3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine (CAS No. 34608-41-8) is a bicyclic compound with the molecular formula C12H22N2 and a molecular weight of 194.32 g/mol. Its unique structure contributes to its diverse biological activities, which have been the subject of various studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2 |

| Molecular Weight | 194.32 g/mol |

| CAS Number | 34608-41-8 |

| EINECS Number | 252-110-5 |

1. Antioxidant Activity

Research has demonstrated that compounds similar to 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

2. Cytotoxic Activity

The cytotoxic effects of 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine have been evaluated in various cancer cell lines. Notably, one study reported a concentration-dependent reduction in cell viability in MCF7 breast cancer cells when treated with related compounds . The IC50 values observed suggest that these compounds could be potential candidates for further development as anticancer agents.

3. Anti-inflammatory Properties

In silico studies have indicated that the compound may interact with key proteins involved in inflammatory pathways. Compounds derived from similar structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antioxidant Evaluation

In an experimental setup involving the assessment of antioxidant activity using DPPH and ABTS assays, derivatives of octahydro compounds demonstrated substantial free radical scavenging capabilities. The results indicated a strong correlation between the structural features of these compounds and their antioxidant efficacy.

Case Study 2: Cytotoxicity Assessment

A study focusing on the cytotoxic effects of octahydro derivatives revealed that at concentrations above 100 μg/mL, significant inhibition of MCF7 cell proliferation was observed. The selectivity index calculated suggested that these compounds could selectively target cancerous cells over normal cells .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves cyclization reactions or multi-step annulation strategies. For example, analogous azepine derivatives (e.g., 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine) are synthesized via nucleophilic substitution followed by intramolecular cyclization under controlled pH and temperature . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.

- Catalysts : Base catalysts (e.g., K₂CO₃) enhance deprotonation in cyclization steps.

- Temperature : Lower temperatures (0–25°C) reduce side reactions like oxidation.

Yield optimization requires monitoring intermediates via TLC or HPLC, with purification by column chromatography .

Advanced: How can reaction parameters be systematically optimized to minimize by-products during synthesis?

Methodological Answer:

A Design of Experiments (DoE) approach is recommended:

- Variable screening : Test temperature, solvent ratio, and catalyst loading using fractional factorial designs.

- Response surface methodology : Identify optimal conditions for maximizing yield and purity.

For example, in analogous syntheses, adjusting the molar ratio of diallylamine to aldehyde precursors reduced dimerization by-products by 40% . Kinetic studies (e.g., in situ IR spectroscopy) can track intermediate stability and guide real-time adjustments.

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies ring conformation and substituent positions. For example, 3,4,5,6-tetrahydro-2H-azepin-7-amine derivatives show distinct methylene proton splitting patterns at δ 2.8–3.5 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3350 cm⁻¹ for azepine amines) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. For example, B3LYP/6-31G(d) level calculations predict nucleophilic attack sites on the azepine ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF).

- Docking Studies : If targeting biological activity, dock the compound into protein active sites (e.g., serotonin receptors) to prioritize synthetic targets .

Data Contradiction: How should researchers resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

- Structural Comparison : Align core structures (e.g., 3,4-dihydroquinoline vs. tetrahydroazepine) to identify substituent effects. For example, a methyl group at position 7 in azepines may enhance receptor binding compared to unsubstituted analogs .

- Assay Standardization : Re-evaluate assays under identical conditions (pH, cell lines, and incubation times). Discrepancies in dopamine receptor modulation studies were resolved by controlling assay temperature (25°C vs. 37°C) .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify outliers and consensus trends .

Advanced: What strategies mitigate impurities during large-scale synthesis for preclinical studies?

Methodological Answer:

- In-Process Controls (IPC) : Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy to detect impurities early.

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal purity. For benzazepine derivatives, cooling crystallization at 4°C reduced impurity levels by 25% .

- Chromatography : Preparative HPLC with C18 columns resolves closely eluting by-products.

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) and vacuum-sealed containers, as azepine derivatives hydrolyze in humid conditions .

- Temperature : Long-term storage at –20°C preserves integrity; avoid freeze-thaw cycles.

Advanced: How can researchers validate the compound’s biological target engagement in vitro?

Methodological Answer:

- Radioligand Binding Assays : Use tritiated analogs (e.g., ³H-labeled azepines) to quantify receptor affinity (Kd values).

- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. receptor-knockout cell lines.

- Thermal Shift Assays : Monitor protein melting temperature shifts to infer binding .

Data Contradiction: How to address conflicting computational vs. experimental solubility data?

Methodological Answer:

- Solvent Parameterization : Refine COSMO-RS models using experimental logP values (e.g., from shake-flask assays).

- Hansen Solubility Parameters (HSP) : Compare predicted vs. measured HSP to identify mismatches. For azepines, discrepancies arise from neglecting hydrogen-bonding acidity in simulations .

Advanced: What metabolomic approaches identify degradation products in biological matrices?

Methodological Answer:

- LC-MS/MS Metabolomics : Use Q-TOF instruments to profile metabolites in plasma or liver microsomes.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track degradation pathways.

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.